molecular formula C24H24F3NO11 B561846 4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside CAS No. 137686-92-1

4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside

Cat. No. B561846
CAS RN: 137686-92-1
M. Wt: 559.447
InChI Key: MGLRSUPYLXVODY-FYKMYLNBSA-N
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Description

4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside is a valuable compound that acts as a substrate in various enzymatic assays to detect the presence and activity of enzymes involved in glycosylation processes . It is a highly intricate and specialized compound, serving as an invaluable tool in the realm of biomedical research .


Molecular Structure Analysis

The molecular formula of this compound is C24H24F3NO11, and it has a molecular weight of 559.44 . The exact molecular structure is not provided in the available resources.


Chemical Reactions Analysis

This compound is known to act as a synthetic substrate that is hydrolyzed by glycosidases . This makes it useful in enzymatic assays to detect the presence and activity of enzymes involved in glycosylation processes .

Scientific Research Applications

Enzymatic Activity Assays

This compound is primarily used as a substrate in enzymatic assays to detect and quantify the activity of glucosidases . It is particularly valuable in the development of drugs where understanding enzyme kinetics is crucial.

Drug Discovery and Development

In the pharmaceutical industry, it serves an indispensable role in the discovery and development of new drugs. By facilitating the study of enzyme behavior, it aids in identifying potential therapeutic targets .

Lysosomal Storage Disorders

It is employed in the diagnosis and research of lysosomal storage disorders. These are genetic conditions that result from the malfunction of specific enzymes responsible for the breakdown of molecules within the lysosomes .

Viral Infections

The compound is used to study viral infections related to enzyme dysfunction. By analyzing the interaction of viruses with host cellular enzymes, researchers can develop antiviral therapies .

Biomedical Research

As a research tool, it is used to evaluate the functionality of various enzymes, providing profound insights into their activity and potential as drug targets .

Detection of β-Galactosidase Activity

It detects β-galactosidase activity through enzymatic hydrolysis. The resulting 4-methylumbelliferone emits a fluorescent signature, which is useful in biomedical assays .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly detailed in the available resources. It is recommended to handle it according to standard laboratory safety procedures .

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO11/c1-10-7-18(32)38-16-8-14(5-6-15(10)16)37-22-19(28-23(33)24(25,26)27)21(36-13(4)31)20(35-12(3)30)17(39-22)9-34-11(2)29/h5-8,17,19-22H,9H2,1-4H3,(H,28,33)/t17-,19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLRSUPYLXVODY-FYKMYLNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745388
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-deoxy-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-a-D-glucopyranoside

CAS RN

137686-92-1
Record name 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-α-D-glucopyranosyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137686-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-deoxy-2-(2,2,2-trifluoroacetamido)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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